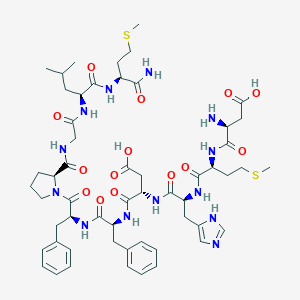
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications. Additionally, the compound has been shown to modulate the activity of various neurotransmitters, which are involved in neurodegenerative disorders.
Biochemische Und Physiologische Effekte
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. It also reduces the levels of pro-inflammatory cytokines and oxidative stress markers in various disease models. Additionally, the compound has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain disease models.
Zukünftige Richtungen
There are several future directions for the research on 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-. One of the potential areas of research is the development of novel analogs with improved solubility and bioavailability. The compound can also be studied for its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the compound can be studied for its potential as a drug delivery system for targeted drug delivery in cancer therapy.
Conclusion:
In conclusion, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. The compound has been synthesized using a specific method and has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of the compound involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of novel therapeutic agents and drug delivery systems.
Synthesemethoden
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the reaction of 2-aminobenzimidazole with 1,3-bis(1-piperidinylmethyl)urea and nitroethane in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
112094-11-8 |
|---|---|
Produktname |
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- |
Molekularformel |
C19H27N5O2S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-nitro-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C19H27N5O2S/c25-24(26)17-9-7-8-16-18(17)23(15-21-12-5-2-6-13-21)19(27)22(16)14-20-10-3-1-4-11-20/h7-9H,1-6,10-15H2 |
InChI-Schlüssel |
VJVHPGIHFLZFHS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
Kanonische SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
Andere CAS-Nummern |
112094-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)


